
3-Methyl-8-nonylsulfanyl-7-propyl-3,7-dihydro-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-8-nonylsulfanyl-7-propyl-3,7-dihydro-purine-2,6-dione is a chemical compound with the molecular formula C18H30N4O2S and a molecular weight of 366.529 g/mol . It belongs to the class of purine derivatives and is characterized by the presence of a nonylsulfanyl group at the 8th position, a propyl group at the 7th position, and a methyl group at the 3rd position of the purine ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-nonylsulfanyl-7-propyl-3,7-dihydro-purine-2,6-dione typically involves the alkylation of a purine derivative. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The nonylsulfanyl group can be introduced via a nucleophilic substitution reaction using a nonylthiol derivative .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and purification techniques to maintain the compound’s integrity .
化学反応の分析
Types of Reactions
3-Methyl-8-nonylsulfanyl-7-propyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the nonylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the attached alkyl groups.
Substitution: The nonylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like alkyl halides or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学的研究の応用
3-Methyl-8-nonylsulfanyl-7-propyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of purine metabolism and related disorders.
Industry: Utilized in the development of specialized materials and chemical processes.
作用機序
The mechanism of action of 3-Methyl-8-nonylsulfanyl-7-propyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 3-Methyl-8-nonylsulfanyl-7-phenethyl-3,7-dihydro-purine-2,6-dione
- 3-Methyl-7-nonyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione
- 3-Methyl-7-(2-methyl-allyl)-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione
- 3-Methyl-8-pentylsulfanyl-7-propyl-3,7-dihydro-purine-2,6-dione
- 7-Isopropyl-3-methyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione
Uniqueness
3-Methyl-8-nonylsulfanyl-7-propyl-3,7-dihydro-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the nonylsulfanyl and propyl groups at specific positions on the purine ring differentiates it from other similar compounds and can influence its reactivity and interactions with molecular targets .
特性
分子式 |
C18H30N4O2S |
|---|---|
分子量 |
366.5 g/mol |
IUPAC名 |
3-methyl-8-nonylsulfanyl-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C18H30N4O2S/c1-4-6-7-8-9-10-11-13-25-18-19-15-14(22(18)12-5-2)16(23)20-17(24)21(15)3/h4-13H2,1-3H3,(H,20,23,24) |
InChIキー |
UTVZKNKTZDWCES-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCSC1=NC2=C(N1CCC)C(=O)NC(=O)N2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate](/img/structure/B11995118.png)
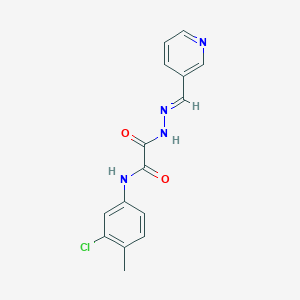
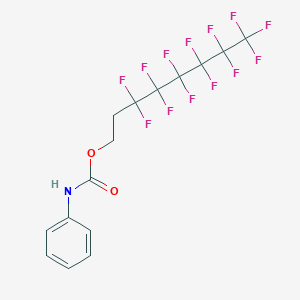
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11995128.png)
![(3Z)-1-hexyl-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11995134.png)
![3-bromo-N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]aniline](/img/structure/B11995146.png)
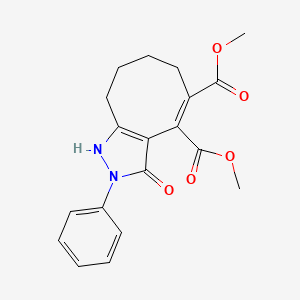
![Propyl 4-{[{[2-(dimethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B11995156.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11995161.png)

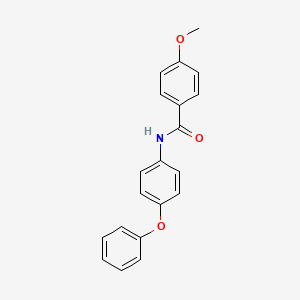
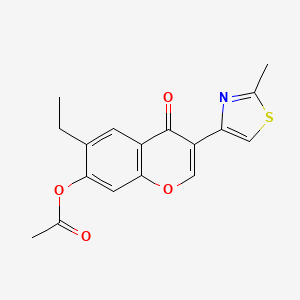
![1-[(Furan-2-ylmethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995189.png)

